

Chemical structure and stereochemistry of 11-Epi-Chaetomugilin I

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An In-depth Technical Guide to **11-Epi-Chaetomugilin I**: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of **11-Epi-Chaetomugilin I**, a potent cytotoxic metabolite isolated from the marine fish-derived fungus Chaetomium globosum.

Chemical Structure and Properties

11-Epi-Chaetomugilin I is a member of the azaphilone class of fungal polyketides, characterized by a highly oxygenated pyrano-quinone bicyclic core. Its molecular formula is C₂₂H₂₇ClO₅, with a molecular weight of 406.90 g/mol . The "11-epi" designation indicates a difference in the stereochemical configuration at the C-11 position compared to its parent compound, Chaetomugilin I. The absolute stereostructure of **11-Epi-Chaetomugilin I** has been elucidated through spectroscopic analyses, including 1D and 2D NMR techniques, and chemical transformations[1].

Table 1: Physicochemical Properties of 11-Epi-Chaetomugilin I



Property	Value	Source
Molecular Formula	C22H27ClO5	[2]
Molecular Weight	406.90 g/mol	[2]
CAS Number	1319729-88-8	-
Class	Azaphilone	[1]
Origin	Chaetomium globosum (marine fish-derived)	[1]

Spectroscopic Data

The detailed elucidation of the structure of **11-Epi-Chaetomugilin I** was accomplished using a suite of spectroscopic methods. While the specific chemical shifts and coupling constants are detailed in the primary literature, a summary of the techniques used is provided below.

Table 2: Spectroscopic Analysis of 11-Epi-Chaetomugilin I

Technique	Purpose	Reference
1D NMR (¹H & ¹³C)	Determination of the planar structure and carbon framework.	[1]
2D NMR (COSY, HMQC, HMBC)	Elucidation of proton-proton and proton-carbon correlations to confirm connectivity.	[1]
Mass Spectrometry (HRESIMS)	Determination of the molecular formula.	-

Note: Detailed ¹H and ¹³C NMR data can be found in the publication by Yamada T, et al. Bioorg Med Chem. 2011;19(13):4106-13.[1]

Experimental Protocols Fungal Cultivation and Extraction



A generalized protocol for the isolation of azaphilones from Chaetomium globosum is as follows:

Caption: Generalized workflow for the isolation and purification of 11-Epi-Chaetomugilin I.

Structural Elucidation

The stereochemistry of **11-Epi-Chaetomugilin I** was determined through a combination of spectroscopic analyses and chemical transformations, as detailed in Yamada et al. (2011)[1]. This involves detailed analysis of NOESY correlations in 2D NMR to determine the relative stereochemistry, and often chemical derivatization or comparison with known compounds to establish the absolute configuration.

Biological Activity and Putative Signaling Pathway

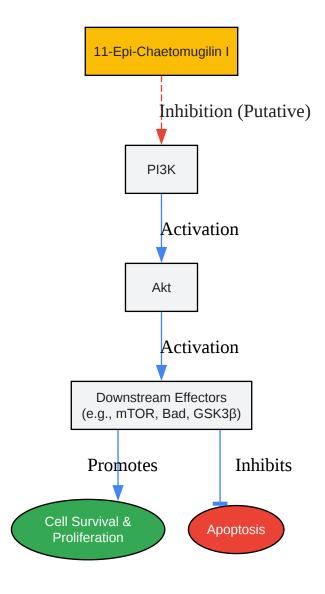
11-Epi-Chaetomugilin I has demonstrated significant cytotoxic activity against a panel of cancer cell lines.

Table 3: Cytotoxic Activity of 11-Epi-Chaetomugilin I

Cell Line	Description	IC ₅₀ (μM)	Source
P388	Murine leukemia	0.7 - 1.8	-
HL-60	Human promyelocytic leukemia	0.7 - 1.8	-
L1210	Murine leukemia	0.7 - 1.8	-
КВ	Human epidermoid carcinoma	0.7 - 1.8	-

While the precise signaling pathway modulated by **11-Epi-Chaetomugilin I** has not been explicitly reported, studies on the closely related compound, Chaetomugilin O, suggest a potential mechanism of action through the PI3K-Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.





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Caption: Putative signaling pathway modulated by **11-Epi-Chaetomugilin I**, based on data from related compounds.

Conclusion

11-Epi-Chaetomugilin I is a potent cytotoxic azaphilone with a well-defined chemical structure and stereochemistry. Its significant activity against various cancer cell lines makes it a promising candidate for further investigation in drug development. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.



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